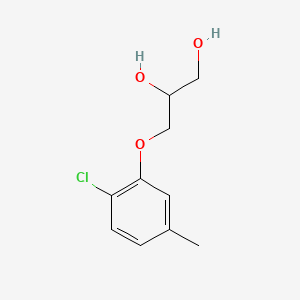

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a chemical compound that serves as a precursor in the synthesis of the non-selective beta blocker Bupranolol . This compound is characterized by its chiral center, which significantly influences its biological activity and macroscopic properties, including crystal organization .

准备方法

The synthesis of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin under basic conditions . The reaction typically proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the desired diol . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

化学反应分析

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

科学研究应用

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a chemical compound with potential applications in synthesizing chiral beta-blockers . Research findings and insights related to its applications are detailed below:

Scientific Research Applications

This compound is a possible precursor in the synthesis of the chiral beta-blocker Bupranolol . Both racemic and single-enantiomeric samples of this compound were synthesized and characterized by single crystal XRD .

Crystal Structure:

- Single-enantiomeric Diol (S)-1 was obtained from (S)-3-chloropropane-1,2-diol and 2-chloro-5-methylphenol . Compound (S)-1 crystallizes in the Sohncke group P212121 (No. 19) with one symmetry-independent molecule in the asymmetric unit (Z’ = 1) . The structure was solved using SHELXS and refined with the full matrix least-squares using SHELXL-2014 and WinGX .

Synthesis:

- Single-enantiomeric Diol (S)-1 was synthesized by analogy to racemic diol . A solution of 2-chloro-5-methylphenol (1.07 g, 7.5 mmol) in ethanol (5 mL) was added to a solution of NaOH (0.38 g, 9.4 mmol) in water (3 mL). The resulting mixture was stirred and heated under reflux for 3 h. A solution of (S)-3-chloropropane-1,2-diol (1 g, 9.1 mmol) in ethanol (5 mL) was added dropwise, and the mixture was further stirred and heated at reflux for 15 h. After cooling, the volume of the resulting mixture was reduced to about one third followed by the addition of water (5 mL) and extraction with EtOAc (4 × 40 mL). The combined organic layers were dried over MgSO4, and the solvent was removed . The crude diol (S)-1 was purified via recrystallization from light petroleum ether/EtOAc (5:1) .

作用机制

The mechanism of action of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol primarily involves its conversion to Bupranolol, which then exerts its effects by blocking beta-adrenergic receptors . This blockade prevents the action of endogenous catecholamines, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production .

相似化合物的比较

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol can be compared with other similar compounds such as:

3-(2-Methylphenoxy)propane-1,2-diol: Lacks the chloro substituent, which may affect its reactivity and biological activity.

3-(2-Chloro-4-methylphenoxy)propane-1,2-diol: The position of the methyl group is different, which can influence the compound’s steric and electronic properties.

3-(2-Chloro-5-methylphenoxy)propane-1,3-diol: The position of the hydroxyl groups is altered, affecting its chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and their impact on its properties and applications .

生物活性

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, reactivity, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃ClO₃, with a molecular weight of 216.66 g/mol. The compound features a chloro-substituted aromatic ring linked to a propane-1,2-diol moiety, which contributes to its reactivity and potential biological activity. The presence of the chloro group enhances its interaction with biological targets, while the diol functionality may play a role in hydrogen bonding and solubility in biological systems .

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-methylphenol with propane-1,2-diol under basic conditions. This method has been documented to yield high purity and satisfactory yields of the desired compound.

Antimicrobial Properties

Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit antimicrobial properties. Research indicates that compounds with similar structures often interact with bacterial cell walls or inhibit enzymatic processes critical for bacterial survival .

Enzyme Interaction Studies

Interaction studies involving this compound focus on its reactivity with biological targets such as enzymes involved in drug metabolism. The compound may act as a ligand for specific receptors or influence metabolic pathways due to its structural characteristics .

Application in Medicinal Chemistry

This compound has been identified as a potential precursor in the synthesis of chiral beta-blockers like Bupranolol. Research has shown that both racemic and single-enantiomeric samples can be synthesized and characterized using techniques such as single crystal X-ray diffraction (XRD). The absolute configuration of these samples is crucial for understanding their pharmacological effects .

Comparative Analysis

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Chloro-substituted aromatic ring with diol | Potential precursor for beta-blockers |

| 3-Chloropropane-1,2-diol | Lacks aromatic substitution | Simpler structure; used primarily as an intermediate |

| 4-Chloro-3-methylphenol | Similar chloro-substituted aromatic ring | Known for antimicrobial properties |

属性

CAS 编号 |

61396-68-7 |

|---|---|

分子式 |

C10H13ClO3 |

分子量 |

216.66 g/mol |

IUPAC 名称 |

3-(2-chloro-5-methylphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C10H13ClO3/c1-7-2-3-9(11)10(4-7)14-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3 |

InChI 键 |

VVZNNTFTABNMSX-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CO)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。